molecular formula C7H8ClNO2 B1280933 4-Aminobenzoic acid hydrochloride CAS No. 22669-27-8

4-Aminobenzoic acid hydrochloride

Cat. No. B1280933
CAS RN: 22669-27-8
M. Wt: 173.6 g/mol
InChI Key: KBCPMQUSOLSAQO-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid, also known as para-aminobenzoic acid or PABA, is an organic compound with the formula H2NC6H4CO2H . It is a white solid, although commercial samples can appear gray . It consists of a benzene ring substituted with amino and carboxyl groups . The compound occurs extensively in the natural world .


Synthesis Analysis

In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . A study also reported the synthesis of a 4-aminobenzoate compound interleaved with zinc layered hydroxide for potential sunscreen application .


Molecular Structure Analysis

The molecular structure of 4-Aminobenzoic acid consists of a benzene ring substituted with amino and carboxyl groups . The chemical formula is C7H7NO2 .


Chemical Reactions Analysis

4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The reaction between ethyl 4-aminobenzoate and hydrochloric acid is an acid-base reaction that results in the formation of a salt and water .


Physical And Chemical Properties Analysis

4-Aminobenzoic acid has a molar mass of 137.138 g·mol−1 . It appears as white-grey crystals . It has a density of 1.374 g/mL . Its melting point is 187 to 189 °C and boiling point is 340 °C . It is slightly soluble in water .

Scientific Research Applications

Crystal Engineering in Pharmaceuticals

4-Aminobenzoic acid hydrochloride has been utilized in crystal engineering to modify the mechanical properties of pharmaceutical crystals. For example, in the study of voriconazole, an antifungal drug, cocrystals and salts including 4-aminobenzoic acid were created to enhance hardness and mechanical robustness, potentially useful for drug formulation and development (Sanphui, Mishra, Ramamurty, & Desiraju, 2015).

Detection and Analysis in Pharmaceuticals

The role of 4-aminobenzoic acid in analytical chemistry, particularly in HPLC methods for determining related substances in pharmaceutical compounds, is significant. A study on tetracaine hydrochloride used 4-aminobenzoic acid for detecting related impurities, showcasing its importance in ensuring the purity and safety of pharmaceutical products (He Bingfang, 2010).

Biochemical Research

In biochemical research, 4-aminobenzoic acid has been studied for its inhibitory effects on enzymes. A study explored its role as a potent inhibitor of 4-hydroxybenzoate:polyprenyltransferase activity in rat liver and brain mitochondrial preparations, providing insights into biochemical pathways and potential therapeutic targets (Alam, Nambudiri, & Rudney, 1975).

Nanotechnology and Sensor Development

In the field of nanotechnology, 4-aminobenzoic acid has been used to create innovative sensors. A notable application is in the development of an electrochemical immunosensor for aflatoxin B1, where 4-aminobenzoic acid-reduced graphene oxide nanocomposites were utilized. This demonstrates the potential of 4-aminobenzoic acid in creating sensitive and specific detection tools for various applications (Shi et al., 2020).

Electrochemistry

In electrochemistry, 4-aminobenzoic acid has been used for modifying electrodes, enhancing their stability and sensing capabilities. A study showed that 4-aminobenzoic acid grafted on a glassy carbon electrode improved the sensing of paracetamol, indicating its utility in developing more robust and efficient electrochemical sensors (Yang, Yu, Jia, & Zhao, 2012).

Environmental and Analytical Chemistry

4-Aminobenzoic acid has also been utilized in environmental and analytical chemistry. For instance, its role in the selective determination of substances in urine samples highlights its significance in clinical diagnostics and environmental monitoring (Bando, Ogawa, Tsuji, & Sasaoka, 1990).

Safety And Hazards

4-Aminobenzoic acid may form combustible dust concentrations in air . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere .

properties

IUPAC Name

4-aminobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCPMQUSOLSAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945336
Record name 4-Aminobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzoic acid hydrochloride

CAS RN

22669-27-8
Record name Aminobenzoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022669278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOBENZOIC ACID HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOBENZOIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP470XT8FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
JK Seydel, W Butte - Journal of Medicinal Chemistry, 1977 - ACS Publications
The agonistic and antagonistic effects of nuclearly substituted p-aminobenzoicacids (PABA) on the folate-synthesizing system of E. coli havebeen studied in whole cell and cell-free …
Number of citations: 15 pubs.acs.org
R Lu, DG Leaist - Journal of solution chemistry, 1998 - Springer
… 4-Aminobenzoic acid hydrochloride 0.002 … Ternary diffusion coefficients of aqueous 4-aminobenzoic acid hydrochloride solutions: •, o, measured values; …
Number of citations: 10 link.springer.com
H Teramoto, K Nakajima, C Takabayashi - Biomacromolecules, 2004 - ACS Publications
… 4-aminobenzoic acid hydrochloride together with amino acids (Scheme 2). Concentration of 4-aminobenzoic acid hydrochloride … molar amount of 4-aminobenzoic acid hydrochloride in …
Number of citations: 61 pubs.acs.org
AW Chow, SP Bitler, PE Penwell, JF Wolfe - MRS Online Proceedings …, 1988 - Springer
… The monomer for ABPBT, 3-mercapto-4aminobenzoic acid hydrochloride (MABAH) was prepared in two steps from p-aminobenzoic acid (PABA), as illustrated in Scheme II. Detailed …
Number of citations: 4 link.springer.com
OH Johnson, DE Green, R Pauli - Journal of Biological Chemistry, 1944 - Elsevier
The bacteriostasis induced by the sulfonamide drugs is reversed by p-aminobenxoic acid (PAB) in appropriate concentrations (1). It is now well established that PAB is a normal …
Number of citations: 52 www.sciencedirect.com
AW Chow, SP Bitler, PE Penwell, DJ Osborne… - …, 1989 - ACS Publications
… Mercapto-4-aminobenzoic acid hydrochloride(MABAH) was prepared in two steps from p-aminobenzoic acid (PABA), as illustrated in Scheme II, by dissolving PABA (6.0 mol) and …
Number of citations: 57 pubs.acs.org
JF Wolfe, SP Bitler - Nonlinear Optical and Electroactive Polymers, 1988 - Springer
… A portion of this PPA (24.27 g) was added to a 100 m1 resin kettle equipped with mechanical stirrer that contained 15.4 g (74.9 mmol) of 3-mercapto-4-aminobenzoic acid hydrochloride. …
Number of citations: 0 link.springer.com
S Plotycya, O Strontsitska, S Pysarevska… - International Journal of …, 2018 - hindawi.com
… Procaine (𝛽-diethylaminoethyl ester of 4-aminobenzoic acid hydrochloride) was purchased from Guangxi Shentai Chemical Co., Ltd., China. The PC stock solution was prepared by …
Number of citations: 13 www.hindawi.com
J Witte, V Boekelheide - The Journal of Organic Chemistry, 1972 - ACS Publications
… 3-Ethyl-4-aminobenzoic Acid Hydrochloride (7).·—Asuspension of 5.0 g of 6 in 25 ml of concentratedhydrochloric acid was boiled under reflux for 12 hr. During this time the suspended …
Number of citations: 19 pubs.acs.org
S Plotycya, O Strontsitska, S Pysarevska… - 2018 - academia.edu
… Procaine (𝛽-diethylaminoethyl ester of 4-aminobenzoic acid hydrochloride) was purchased from Guangxi Shentai Chemical Co., Ltd., China. The PC stock solution was prepared by …
Number of citations: 0 www.academia.edu

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